Methyl 3-formyl-2H-chromene-6-carboxylate
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Overview
Description
Methyl 3-formyl-2H-chromene-6-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-2H-chromene-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-2H-chromene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Methyl 3-carboxy-2H-chromene-6-carboxylate.
Reduction: Methyl 3-hydroxymethyl-2H-chromene-6-carboxylate.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-2H-chromene-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-formyl-2H-chromene-6-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chromene ring system can also interact with biological membranes and receptors, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate: Similar structure but with additional chlorine and fluorine substituents.
Methyl 3-formyl-2H-chromene-2-carboxylate: Lacks the 6-carboxylate group.
Methyl 3-formyl-4H-chromene-6-carboxylate: Different isomer with a 4H-chromene ring system.
Uniqueness
Methyl 3-formyl-2H-chromene-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its formyl and carboxylate groups make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 3-formyl-2H-chromene-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-12(14)9-2-3-11-10(5-9)4-8(6-13)7-16-11/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXGPPHSJCSDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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